2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H28N4O3S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H28N4O3S/c1-4-33-23-12-8-9-20(13-23)25-21(17-31(29-25)22-10-6-5-7-11-22)14-24-26(32)28-27(35-24)30-15-18(2)34-19(3)16-30/h5-14,17-19H,4,15-16H2,1-3H3/b24-14- |
InChI Key |
ZOAZBAWXSKTUFY-OYKKKHCWSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,6-dimethylmorpholino)-5-{(Z)-1-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one is a complex organic molecule notable for its diverse structural features. It incorporates a thiazole ring, a morpholine moiety, and pyrazole and ethoxyphenyl groups, which contribute to its potential pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer effects.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its biological activities.
- Morpholine Moiety : A six-membered ring containing oxygen and nitrogen that enhances the compound's chemical diversity.
- Pyrazole Group : Associated with various pharmacological activities, particularly in anticancer and anti-inflammatory contexts.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures to this thiazole derivative exhibit significant biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
Antimicrobial Activity
A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited zones of inhibition comparable to standard antibiotics like streptomycin .
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 20 | E. coli |
| Compound B | 18 | S. aureus |
| Compound C | 15 | P. mirabilis |
Anticancer Activity
In another study focusing on pyrazole derivatives, compounds were tested for cytotoxicity using the MTT assay against various cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity:
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound D | 5.0 | MCF-7 |
| Compound E | 8.2 | PC-3 |
| Compound F | 12.5 | SiHa |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds induce apoptosis in cancer cells by disrupting their cell cycle progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
